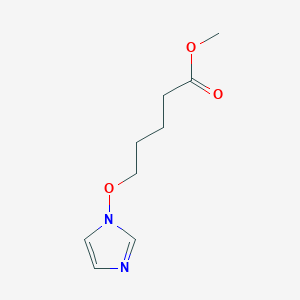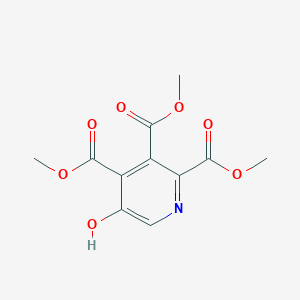![molecular formula C15H13NO6S B3140255 Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate CAS No. 477871-40-2](/img/structure/B3140255.png)
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate
Overview
Description
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is a complex organic compound characterized by its molecular structure, which includes a nitro group, a sulfonyl group, and a carboxylate ester group
Mechanism of Action
Target of Action
The primary target of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Result of Action
The compound selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the Wnt3a-induced TOP-Luc activation and increases active β-catenin levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s important to note that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is known to interact with various enzymes and proteins. It targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels in HEK293T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to β-catenin promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This leads to changes in gene expression and potentially impacts enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It induces degradation of β-catenin in a proteasome-dependent manner in HCT116 cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the nitration of the corresponding methyl benzenecarboxylate followed by sulfonylation. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and advanced purification techniques are often employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxyl groups.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.
Biology: Research in biology has explored the potential biological activities of this compound, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: In the medical field, derivatives of this compound may be investigated for their therapeutic potential. Studies may focus on its anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Methyl 4-[(4-methylphenyl)sulfonyl]benzoate: Similar structure but lacks the nitro group.
Methyl 3-nitrobenzenecarboxylate: Lacks the sulfonyl group.
4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide: Contains an amino group instead of a nitro group.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-10-3-6-12(7-4-10)23(20,21)14-8-5-11(15(17)22-2)9-13(14)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPIXUADUTMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221407 | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-40-2 | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140182.png)
![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)
![Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140197.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B3140206.png)
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B3140211.png)

![ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3-phenylpropanoate](/img/structure/B3140222.png)
![Ethyl 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B3140225.png)
![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole](/img/structure/B3140229.png)

![ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate](/img/structure/B3140244.png)
![methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3140274.png)
![Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B3140276.png)
